Akuammiline

描述

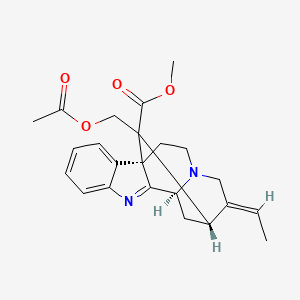

Structure

3D Structure

属性

分子式 |

C23H26N2O4 |

|---|---|

分子量 |

394.5 g/mol |

IUPAC 名称 |

methyl (1S,10S,12S,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate |

InChI |

InChI=1S/C23H26N2O4/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-20(22)19(25)11-17(15)23(22,21(27)28-3)13-29-14(2)26/h4-8,17,19H,9-13H2,1-3H3/b15-4-/t17-,19-,22+,23?/m0/s1 |

InChI 键 |

QBHALCZZZWCCLV-AATGQAFQSA-N |

手性 SMILES |

C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N=C3[C@@H]2C[C@@H]1C4(COC(=O)C)C(=O)OC |

规范 SMILES |

CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C)C(=O)OC |

产品来源 |

United States |

Foundational & Exploratory

Akuammiline alkaloids' natural sources and distribution

An In-depth Technical Guide to the Natural Sources and Distribution of Akuammiline Alkaloids

Introduction

This compound alkaloids are a class of monoterpenoid indole alkaloids characterized by a complex, cage-like polycyclic molecular architecture. First isolated in the late 19th century, this family of natural products has garnered significant interest from researchers, scientists, and drug development professionals due to its structural diversity and wide range of pharmacological activities. Notable biological properties include analgesic, anti-inflammatory, and cytotoxic effects, making them promising scaffolds for novel therapeutic agents. This guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and key experimental methodologies related to this compound alkaloids.

Natural Sources and Distribution

This compound alkaloids are predominantly found within the plant kingdom, almost exclusively in species belonging to the Apocynaceae family. This family, known for its rich diversity of bioactive alkaloids, includes well-known genera such as Alstonia, Picralima, Vinca, and Catharanthus. The alkaloids are distributed in various parts of the plants, including the seeds, leaves, and bark, with concentrations varying significantly between species and even within different tissues of the same plant.

Data on Natural Sources and Alkaloid Content

The following table summarizes the primary plant sources of this compound alkaloids and available quantitative data on their abundance. Yields are highly dependent on the extraction method, solvent used, and environmental conditions of the plant's growth.

| Plant Species | Family | Plant Part(s) | Key this compound Alkaloids Isolated | Reported Yield / Concentration |

| Picralima nitida (Akuamma) | Apocynaceae | Seeds | Akuammine, Akuammidine, Akuammicine, this compound, Pseudo-akuammigine, Picraline | Not specified in reviewed literature. |

| Alstonia scholaris (Devil's Tree) | Apocynaceae | Leaves, Bark | Strictamine, Picrinine, Scholarisine A, Akuammidine, Akuammiginone, Akuammicine N-oxide | Total alkaloids: 3.61% of methanolic leaf extract; Total alkaloids: 15.52 mg/g in crude methanolic leaf extract |

| Vinca minor (Lesser Periwinkle) | Apocynaceae | Leaves | Strictamine | Not specified in reviewed literature. |

| Amsonia tabernaemontana | Apocynaceae | Leaves | Rhazimal | Not specified in reviewed literature. |

| Catharanthus roseus | Apocynaceae | General | Sarpagan/Akuammiline precursors | Not specified in reviewed literature. |

| Rauvolfia serpentina | Apocynaceae | General | Sarpagan/Akuammiline precursors | Not specified in reviewed literature. |

| Tabernaemontana elegans | Apocynaceae | General | Sarpagan/Akuammiline precursors | Not specified in reviewed literature. |

Biosynthesis of this compound Alkaloids

The biosynthesis of this compound alkaloids is a complex process originating from the central precursor for all monoterpenoid indole alkaloids, strictosidine. The pathway involves a series of enzymatically controlled cyclizations and rearrangements that establish the characteristic intricate framework.

The key steps are:

-

Formation of Strictosidine : The pathway begins with the condensation of tryptamine and secologanin, catalyzed by strictosidine synthase.

-

Conversion to Geissoschizine : Following deglycosylation, strictosidine is converted through a series of reactive intermediates into the pivotal precursor, 19E-geissoschizine.

-

Bifurcation and Cyclization : Geissoschizine stands at a crucial branch point. Its oxidative cyclization is catalyzed by homologous cytochrome P450 monooxygenases, namely Sarpagan Bridge Enzymes (SBEs) and Rhazimal Synthases (RHSs).

-

RHS Pathway : Enzymes from species like Alstonia scholaris and Vinca minor convert geissoschizine into the 16R rhazimal stereoisomer.

-

SBE Pathway : Enzymes from species like Catharanthus roseus and Rauvolfia serpentina generate diastereomers such as 16S akuammidine aldehyde and 16R polyneuridine aldehyde.

-

-

Tailoring and Diversification : A suite of downstream enzymes, including deformylases, reductases, and esterases, act on these intermediates to produce the vast diversity of naturally occurring this compound alkaloids, such as strictamine.

Experimental Protocols

The extraction and isolation of this compound alkaloids from plant matrices require multi-step procedures designed to separate these basic compounds from a complex mixture of phytochemicals.

General Workflow for Alkaloid Extraction

A common approach is a liquid-liquid acid-base extraction. This method leverages the basicity of the nitrogen atom in the alkaloid structure, which allows them to be protonated into water-soluble salts in acidic conditions and deprotonated back into organic-soluble free bases in alkaline conditions.

Detailed Protocol: Isolation of Alkaloids from Picralima nitida Seeds

This protocol is adapted from a study that successfully isolated six major akuamma alkaloids using pH-zone-refining countercurrent chromatography, a highly effective method for separating compounds with different pKa values.

1. Initial Extraction:

-

Grind commercially sourced Picralima nitida seeds (e.g., 50 g) to a fine powder.

-

Perform an exhaustive extraction using a Soxhlet apparatus with dichloromethane (DCM) for approximately 12-18 hours.

-

Evaporate the DCM under reduced pressure to yield a crude DCM extract.

2. Acid-Base Wash:

-

Dissolve the crude extract in 1 M hydrochloric acid (HCl).

-

Wash the acidic solution with DCM (3x volumes) to remove non-basic compounds. Discard the organic layers.

-

Adjust the pH of the aqueous layer to >10 using concentrated ammonium hydroxide (NH₄OH).

-

Extract the now basic aqueous solution with DCM (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a purified total alkaloid extract.

3. pH-Zone-Refining Countercurrent Chromatography (CCC) Separation:

-

Solvent System Preparation : Prepare a two-phase solvent system. A typical system for this separation is ethyl acetate/n-butanol/water (3:1:4 v/v/v). Equilibrate the system in a separatory funnel and separate the upper (organic) and lower (aqueous) phases.

-

Stationary and Mobile Phase Preparation :

- Stationary Phase: Use the upper organic phase, adding triethylamine (TEA) as a retainer (e.g., 10 mM).

- Mobile Phase: Use the lower aqueous phase, adding formic acid as an eluter (e.g., 10 mM).

-

Sample Preparation : Dissolve the total alkaloid extract in a small volume of the stationary phase.

-

CCC Operation :

- Fill the CCC column entirely with the stationary phase (upper phase + TEA).

- Inject the prepared sample solution into the column.

- Pump the mobile phase (lower phase + formic acid) through the column at a defined flow rate (e.g., 3-5 mL/min) while the column rotates at high speed (e.g., 800-1000 rpm).

- Collect fractions of the eluent. The alkaloids will elute at specific pH ranges as the acidic mobile phase neutralizes the basic stationary phase. For example, this compound and picraline elute in the pH 3-4 range, while pseudo-akuammigine and akuammicine elute at higher pH ranges (pH 4-5 and 5-6, respectively).

4. Final Purification and Identification:

-

Analyze the collected fractions using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine fractions containing the same pure compound and evaporate the solvent.

-

Confirm the identity and purity of the isolated alkaloids using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Isolation and Purification of Akuammiline from Picralima nitida: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Akuammiline, a prominent indole alkaloid, from its primary plant source, the seeds of Picralima nitida. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual workflow to facilitate a deeper understanding of the entire process, from raw plant material to the purified compound.

Introduction

This compound belongs to the family of monoterpene indole alkaloids and is found in the seeds of the West African tree Picralima nitida, commonly known as the Akuamma tree.[1][2] The alkaloids from these seeds, including this compound, have garnered significant interest in the scientific community due to their potential pharmacological activities, particularly their interaction with opioid receptors.[1][2][3] This guide is intended to serve as a practical resource for researchers engaged in the extraction, isolation, and characterization of this compound for further scientific investigation and drug discovery efforts.

Plant Material and its Preparation

The primary source material for the isolation of this compound is the seeds of Picralima nitida.

Protocol 1: Preparation of Plant Material

-

Collection and Authentication: Ethically source mature seeds of Picralima nitida. Proper botanical identification and authentication are crucial to ensure the correct plant species is used.

-

Drying: The seeds should be thoroughly dried to a constant weight to prevent microbial degradation and to facilitate grinding. Air-drying or oven-drying at a controlled temperature (e.g., 40-50°C) are common methods.

-

Grinding: The dried seeds are ground into a coarse powder using a suitable mill. This increases the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

The initial step in isolating this compound is the extraction of the total alkaloid content from the powdered plant material. An acid-base extraction method is a highly effective technique for selectively extracting alkaloids.

Protocol 2: Acid-Base Extraction of Total Alkaloids

-

Defatting (Optional but Recommended):

-

Soak the powdered seeds (e.g., 1.8 kg) in petroleum ether for 48 hours.[4]

-

This step removes non-polar compounds like fats and waxes that can interfere with subsequent extraction and purification steps.

-

Filter the mixture and discard the petroleum ether. The defatted plant material is then air-dried.

-

-

Acidic Extraction:

-

Macerate the defatted plant powder in an acidic aqueous solution (e.g., 0.1% to 1% hydrochloric acid or sulfuric acid) for an extended period (e.g., 24-48 hours) with occasional stirring.[5][6] This protonates the alkaloids, forming their water-soluble salts.

-

Filter the mixture to separate the acidic extract from the solid plant residue. Repeat the extraction on the residue to ensure complete recovery of the alkaloids.

-

-

Basification and Extraction of Free Alkaloids:

-

Combine the acidic aqueous extracts.

-

Slowly add a base (e.g., ammonium hydroxide or sodium hydroxide solution) to the acidic extract with constant stirring until the pH is alkaline (pH > 9).[5] This deprotonates the alkaloid salts, converting them back to their free base form, which are generally less soluble in water and more soluble in organic solvents.

-

Extract the alkaline aqueous solution multiple times with a suitable immiscible organic solvent, such as dichloromethane (DCM) or chloroform.[5]

-

Combine the organic extracts.

-

-

Concentration:

-

Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate) to remove any residual water.

-

Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.

-

Purification of this compound

The crude alkaloid extract contains a mixture of several related alkaloids. Therefore, a robust purification strategy is necessary to isolate this compound. While traditional methods like column chromatography have been used, pH-zone-refining countercurrent chromatography (pHZR-CCC) has been shown to be a particularly effective technique for separating the complex mixture of alkaloids from P. nitida.[1][3]

pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

This technique separates compounds based on their pKa values and hydrophobicity.

Protocol 3: Purification of this compound using pHZR-CCC

-

Solvent System Preparation:

-

A two-phase solvent system is required. A commonly used system for P. nitida alkaloids is methyl tert-butyl ether (MTBE)–acetonitrile–water.[1]

-

The organic (upper) phase is made basic by the addition of a retainer base (e.g., triethylamine - TEA).

-

The aqueous (lower) phase is made acidic by the addition of an eluter acid (e.g., hydrochloric acid - HCl).

-

-

Instrumentation and Operation:

-

The pHZR-CCC instrument is prepared according to the manufacturer's instructions.

-

The column is first filled with the stationary phase (typically the basic organic phase).

-

The mobile phase (the acidic aqueous phase) is then pumped through the column at a specific flow rate while the apparatus is rotating at a set speed.

-

-

Sample Loading and Elution:

-

The crude alkaloid extract is dissolved in a mixture of the two phases and injected into the system.

-

As the mobile phase moves through the column, the alkaloids partition between the two phases and are separated based on their individual properties.

-

Fractions are collected as they elute from the column. The elution profile of this compound and other alkaloids can be monitored using a UV detector. A chromatogram from a similar separation shows the elution of this compound occurring in a specific pH range.[1]

-

Analytical Methods for Quantification

To determine the purity and concentration of this compound in the collected fractions, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed.

Protocol 4: Analytical HPLC for this compound Quantification

-

Instrumentation: A standard HPLC system equipped with a UV detector and a suitable column (e.g., C18 reverse-phase) is used.

-

Mobile Phase: A typical mobile phase for the analysis of alkaloids is a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).[7] The composition can be delivered in an isocratic or gradient mode.

-

Sample Preparation: A known concentration of the purified this compound is prepared in the mobile phase.

-

Analysis: The sample is injected into the HPLC system, and the retention time and peak area of this compound are recorded.

-

Quantification: A calibration curve is generated using standard solutions of known this compound concentrations to quantify the amount in the purified fractions.

Data Presentation

The following tables summarize key quantitative data related to the isolation and purification of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₆N₂O₄ |

| Molecular Weight | 382.45 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Data not readily available |

| Solubility | Soluble in organic solvents like dichloromethane and chloroform |

Table 2: Typical Parameters for pH-Zone-Refining Countercurrent Chromatography

| Parameter | Description |

| Solvent System | Methyl tert-butyl ether–acetonitrile–water |

| Stationary Phase | Organic (upper) phase containing a retainer base (e.g., triethylamine) |

| Mobile Phase | Aqueous (lower) phase containing an eluter acid (e.g., hydrochloric acid) |

| Flow Rate | To be optimized for the specific instrument and column |

| Rotation Speed | To be optimized for the specific instrument and column |

| Detection | UV spectrophotometer |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the entire isolation and purification process.

Conclusion

This technical guide provides a detailed framework for the successful isolation and purification of this compound from Picralima nitida seeds. The presented protocols, particularly the acid-base extraction followed by pH-zone-refining countercurrent chromatography, offer a robust and efficient methodology for obtaining high-purity this compound. This will enable further research into its pharmacological properties and potential as a lead compound in drug development. It is recommended that all procedures be carried out by trained personnel in a well-equipped laboratory, adhering to all safety guidelines.

References

- 1. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. jocpr.com [jocpr.com]

- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Akuammiline in Picralima nitida: A Technical Guide

Abstract

Picralima nitida, a plant indigenous to tropical Africa, is a rich source of diverse monoterpenoid indole alkaloids (MIAs), with akuammiline and related compounds being of significant pharmacological interest. The seeds, often referred to as "Akuamma seeds," have a history in traditional medicine for treating pain and fever. Understanding the biosynthetic pathway of these complex molecules is crucial for their potential synthesis, derivatization, and therapeutic application. This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound in Picralima nitida. The pathway is largely elucidated through homology with closely related species in the Apocynaceae family, particularly Alstonia scholaris and Catharanthus roseus, where many of the core MIA pathway enzymes have been functionally characterized. This document outlines the key enzymatic steps, presents available quantitative data, details representative experimental protocols for pathway elucidation, and provides visualizations of the core biochemical and logical workflows.

Core Monoterpenoid Indole Alkaloid (MIA) Biosynthesis: The Path to Strictosidine

The biosynthesis of all MIAs, including this compound, begins with the convergence of two primary metabolic routes: the shikimate pathway, which produces tryptophan, and the methylerythritol phosphate (MEP) pathway, which produces the monoterpenoid precursor geranyl diphosphate (GPP).

Tryptophan is decarboxylated by Tryptophan Decarboxylase (TDC) to yield tryptamine. Concurrently, GPP is converted through a series of steps into the iridoid secologanin. The foundational step in MIA biosynthesis is the Pictet-Spengler condensation of tryptamine and secologanin, a reaction catalyzed by Strictosidine Synthase (STR) . This reaction stereoselectively forms 3-α(S)-strictosidine, the universal precursor for thousands of MIAs. Subsequently, the glucose moiety of strictosidine is cleaved by Strictosidine β-Glucosidase (SGD) , generating a highly reactive aglycone that undergoes rearrangements to form a variety of alkaloid scaffolds.

The Akuammilan Skeleton: Branching from Geissoschizine

Following the formation of the strictosidine aglycone, a series of rearrangements and reductions lead to the formation of geissoschizine, a critical branch-point intermediate in the biosynthesis of sarpagan, ajmalan, and akuammilan type alkaloids. The specific cyclization of geissoschizine dictates the class of alkaloid produced.

The formation of the unique methanoquinolizidine cage structure of the akuammilan class is initiated by a C7-C16 bond formation in geissoschizine. Recent discoveries in Alstonia scholaris have identified the specific enzymes responsible for this transformation, which are presumed to be highly conserved in other this compound-producing plants like P. nitida.

The key enzymatic steps are:

-

Rhazimal Synthase (AsRHS): A cytochrome P450 enzyme (CYP) that catalyzes the oxidative cyclization of geissoschizine to form rhazimal, establishing the characteristic C7-C16 linkage of the akuammilan scaffold.

-

Rhazimal Reductase (AsRHR): An NADPH-dependent oxidoreductase that reduces the aldehyde group of rhazimal to an alcohol, yielding rhazimol.

-

This compound Synthase (AsAKS): A BAHD acyltransferase that acetylates the hydroxyl group of rhazimol to produce this compound.

Caption: Proposed biosynthetic pathway of this compound from primary precursors.

Quantitative Data

While detailed kinetic data for the specific enzymes in Picralima nitida are not yet available, quantitative phytochemical analyses of the plant provide context for the abundance of the final products. The total alkaloid content is a significant component of the seeds, underscoring the plant's robust capacity for MIA biosynthesis.

Table 1: Key Enzymes in the Proposed this compound Biosynthetic Pathway Enzyme data is primarily based on homologous enzymes identified and characterized in Alstonia scholaris.

| Enzyme Name | Abbreviation | Enzyme Class | Substrate | Product | Function in Pathway |

| Tryptophan Decarboxylase | TDC | Lyase | L-Tryptophan | Tryptamine | Supplies the indole precursor. |

| Strictosidine Synthase | STR | Lyase | Tryptamine + Secologanin | Strictosidine | Catalyzes the key Pictet-Spengler condensation. |

| Strictosidine β-Glucosidase | SGD | Hydrolase | Strictosidine | Strictosidine Aglycone | Removes glucose to initiate scaffold rearrangement. |

| Rhazimal Synthase | RHS | Cytochrome P450 | Geissoschizine | Rhazimal | Catalyzes the C7-C16 cyclization to form the akuammilan core. |

| Rhazimal Reductase | RHR | Oxidoreductase | Rhazimal | Rhazimol | Reduces the aldehyde group of rhazimal. |

| This compound Synthase | AKS | Acyltransferase | Rhazimol + Acetyl-CoA | This compound | Performs the final acetylation to yield this compound. |

Table 2: Quantitative Phytochemical Composition of Picralima nitida Seeds and Pods

| Phytochemical | Seed Content (% w/w) | Pod Content (% w/w) |

| Alkaloids | 6.0% | 7.6% |

| Flavonoids | 2.6% | 3.2% |

| Saponins | 1.2% | 1.8% |

| Tannins | 0.8% | 1.1% |

| (Data summarized from available literature; values can vary based on environmental factors and extraction methods.) |

Experimental Protocols

The elucidation of biosynthetic pathways for complex natural products relies on a combination of transcriptomics, heterologous expression, and analytical chemistry. Below is a generalized protocol for the functional characterization of a candidate cytochrome P450 enzyme, such as Rhazimal Synthase (RHS), from P. nitida.

Generalized Protocol: Functional Characterization of a Candidate RHS

-

Candidate Gene Identification:

-

Extract total RNA from P. nitida tissues (e.g., leaves, seeds).

-

Perform transcriptome sequencing (RNA-seq).

-

Identify candidate genes by homology search (BLAST) using known RHS sequences (e.g., from A. scholaris) as queries. Prioritize candidates with high expression levels in alkaloid-rich tissues.

-

-

Gene Cloning and Heterologous Expression:

-

Synthesize the full-length coding sequence of the candidate gene, codon-optimized for expression in Saccharomyces cerevisiae (yeast).

-

Clone the gene into a yeast expression vector (e.g., pYES-DEST52) that includes a galactose-inducible promoter.

-

Transform the expression vector into a yeast strain engineered to co-express a cytochrome P450 reductase (CPR), which is essential for P450 activity.

-

-

Microsome Preparation:

-

Grow the transformed yeast culture in selective media with glucose.

-

Induce protein expression by transferring the culture to a medium containing galactose and incubating for 24-48 hours.

-

Harvest the yeast cells by centrifugation.

-

Lyse the cells mechanically (e.g., with glass beads) in a buffered solution.

-

Isolate the microsomal fraction, which contains the membrane-bound P450 enzyme, by differential centrifugation.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.5), and an NADPH-regenerating system.

-

Initiate the reaction by adding the substrate, geissoschizine.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for 1-2 hours.

-

Quench the reaction by adding an organic solvent (e.g., ethyl acetate or methanol). To stabilize the potentially reactive aldehyde product (rhazimal), a mild reducing agent like sodium borohydride (NaBH₄) can be added, which converts it to the more stable alcohol (rhazimol) for easier detection.

-

-

Product Analysis:

-

Centrifuge the quenched reaction to remove protein precipitate.

-

Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Compare the retention time and mass spectra (including fragmentation patterns) of the product with an authentic standard of rhazimal or its reduced form, rhazimol. A new peak corresponding to the expected mass-to-charge ratio (m/z) of the product confirms enzymatic activity.

-

Caption: A typical experimental workflow for identifying and validating a biosynthetic gene.

Conclusion and Future Directions

The biosynthetic pathway to this compound, a key alkaloid in Picralima nitida, is a prime example of the intricate chemical diversification within the MIA family. While the complete pathway has been elucidated through groundbreaking work in homologous species, direct biochemical and genetic validation within P. nitida remains a critical area for future research. Identifying the specific gene orthologs in P. nitida for RHS, RHR, and AKS will be essential.

Further investigation into the regulation of this pathway, including the transcription factors that control gene expression and the potential for metabolic channeling, will provide deeper insights. This knowledge is not only of academic interest but also paves the way for metabolic engineering and synthetic biology approaches. By harnessing these biosynthetic enzymes, it may become possible to produce this compound and novel, pharmacologically valuable derivatives in heterologous systems like yeast or engineered plants, offering a sustainable and scalable alternative to isolation from natural sources.

An In-depth Technical Guide to the Pharmacological Profiling of Crude Akuammiline Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of crude extracts containing Akuammiline alkaloids. It delves into their interactions with various physiological targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of therapeutic agents derived from natural products.

Introduction to this compound Alkaloids

This compound alkaloids are a class of monoterpene indole alkaloids primarily isolated from the seeds of the Akuamma tree (Picralima nitida). Traditionally used in West African medicine for pain and fever, these compounds have garnered scientific interest for their diverse pharmacological activities.[1] Key alkaloids isolated from these extracts include akuammine, pseudoakuammigine, akuammicine, this compound, and picraline.[1][2] Pharmacological studies have revealed that these alkaloids interact with a range of molecular targets, most notably opioid receptors, and exhibit potential anti-inflammatory and anti-proliferative effects.[2][3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from pharmacological studies on this compound alkaloids and their derivatives.

Table 1: Opioid Receptor Binding and Activity of this compound Alkaloids

| Alkaloid | Receptor Target | Assay Type | Quantitative Value | Reference |

| Akuammine | µ-Opioid Receptor (µOR) | Agonist Activity | 2.6 - 5.2 µM (potency) | [5] |

| Pseudo-akuammigine | µ-Opioid Receptor (µOR) | Agonist Activity | 2.6 - 5.2 µM (potency) | [5] |

| Akuammidine | µ-Opioid Receptor (µOR) | Agonist Activity | 2.6 - 5.2 µM (potency) | [5] |

| Akuammicine | κ-Opioid Receptor (κOR) | Agonist Activity | Potent agonist | [2] |

| N1-phenethyl derivative of pseudo-akuammigine | µ-Opioid Receptor (µOR) | Agonist Activity | 70-fold increased potency | [6] |

Table 2: Anti-proliferative Activity of this compound Alkaloid Derivatives in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs)

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| Derivative 9 | RA-FLSs | Proliferation Inhibition | 3.22 ± 0.29 µM | [3][6] |

| Derivative 17c | RA-FLSs | Proliferation Inhibition | 3.21 ± 0.31 µM | [3][6] |

Experimental Protocols

This section details the methodologies for key experiments used in the pharmacological profiling of this compound extracts.

3.1. Alkaloid Isolation and Purification

A common method for isolating this compound alkaloids is pH-zone-refining countercurrent chromatography.[2]

-

Extraction: The initial crude extract is typically obtained by solvent extraction (e.g., with ethanol or dichloromethane) from Picralima nitida seeds.[2]

-

Fractionation: The crude extract is then subjected to pH-zone-refining countercurrent chromatography. This technique separates compounds based on their pKa values and partitioning behavior between two immiscible liquid phases.[2]

-

Purification: Fractions are collected and analyzed using techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) to identify and combine those containing pure alkaloids.[2] Further purification can be achieved using flash chromatography on silica gel.[2]

-

Purity Analysis: The purity of the isolated alkaloids is confirmed by High-Performance Liquid Chromatography (HPLC).[2]

3.2. Opioid Receptor Binding and Functional Assays

The interaction of this compound alkaloids with opioid receptors is assessed through radioligand displacement assays and functional assays.

-

Radioligand Displacement Assay: This assay measures the ability of the alkaloids to displace a radiolabeled ligand from a specific receptor expressed in cell membranes. The displacement is quantified to determine the binding affinity.[1]

-

Functional Assays (e.g., cAMP Inhibition): Opioid receptors like µOR and κOR are G-protein coupled receptors that inhibit adenylyl cyclase. Functional assays measure the ability of the alkaloids to inhibit the production of cyclic AMP (cAMP), typically in response to a stimulant like forskolin.[2]

3.3. Anti-proliferative Assays in RA-FLSs

The effect of this compound derivatives on the proliferation of Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLSs) is evaluated to assess their anti-inflammatory potential.[3][6]

-

Cell Culture: RA-FLSs are cultured under standard conditions.

-

Treatment: The cells are treated with varying concentrations of the this compound derivatives.

-

Proliferation Measurement: Cell proliferation is measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolically active cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compounds in inhibiting cell proliferation.[3][6]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound alkaloids are mediated through their interaction with specific signaling pathways.

4.1. Opioid Receptor Signaling

This compound alkaloids primarily act as agonists at µ- and κ-opioid receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events.

Caption: G-protein coupled opioid receptor signaling cascade activated by this compound alkaloids.

4.2. Inhibition of RA-FLS Proliferation

Synthetic derivatives of this compound alkaloids have shown promise in inhibiting the proliferation of RA-FLSs. This effect is likely mediated by the modulation of inflammatory signaling pathways such as NF-κB and MAPK, which are known to be dysregulated in rheumatoid arthritis.[7][8]

Caption: Proposed mechanism of RA-FLS proliferation inhibition by this compound derivatives.

Experimental Workflow Overview

The pharmacological profiling of crude this compound extracts follows a systematic workflow from extraction to in vivo analysis.

Caption: General experimental workflow for pharmacological profiling of this compound extracts.

Conclusion

Crude extracts containing this compound alkaloids and their semi-synthetic derivatives represent a promising source of novel therapeutic agents. Their primary activity at opioid receptors underscores their potential for pain management, while emerging evidence of anti-proliferative and anti-inflammatory effects suggests broader therapeutic applications. The methodologies and data presented in this guide provide a foundational framework for further research and development in this area. Future studies should focus on elucidating the detailed molecular mechanisms of action, optimizing the lead compounds for potency and selectivity, and evaluating their safety and efficacy in preclinical and clinical settings.

References

- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. This compound alkaloid derivatives: divergent synthesis and effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Opioid Receptor Binding Affinity of Akuammiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro opioid receptor binding affinity of Akuammiline, an indole alkaloid isolated from the seeds of the Picralima nitida tree. This document summarizes key quantitative binding data, details the experimental methodologies used for its determination, and illustrates the associated signaling pathways.

Core Findings: Opioid Receptor Binding Profile of this compound

This compound has been evaluated for its binding affinity at the three classical opioid receptors: mu (µ), delta (δ), and kappa (κ). The primary in vitro evidence points towards a preferential, albeit modest, affinity for the kappa-opioid receptor (κOR).

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data on the in vitro binding affinity of this compound at the µ, δ, and κ opioid receptors. This data is derived from competitive binding assays assessing the displacement of specific radioligands.

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Radioligand Displaced | Reference |

| This compound (5) | µ-Opioid Receptor (µOR) | >10,000 | [³H]DAMGO | [1][2] |

| δ-Opioid Receptor (δOR) | Not Determined | [³H]DPDPE | [2] | |

| κ-Opioid Receptor (κOR) | 1,835 ± 314 | [³H]U-69,593 | [2] |

Note: In an initial screening, this compound at a concentration of 10 µM demonstrated displacement of radioligands from both κOR and, to a lesser extent, µOR.[3]

Experimental Protocols

The determination of the opioid receptor binding affinity of this compound involves standard in vitro pharmacological assays. The methodologies detailed below are based on the protocols described in the primary literature.[2]

Radioligand Competition Binding Assays

This is the foundational method used to determine the binding affinity (Kᵢ) of this compound. The principle lies in measuring the ability of this compound to compete with a radiolabeled ligand of known high affinity and specificity for a particular opioid receptor subtype.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing human µ-opioid, δ-opioid, or κ-opioid receptors.

-

Radioligands:

-

µOR: [³H]DAMGO

-

δOR: [³H]DPDPE

-

κOR: [³H]U-69,593

-

-

Test Compound: this compound

-

Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

-

Incubation Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM).

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Assay Preparation: A reaction mixture is prepared in a 96-well plate containing the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: The mixture is incubated, typically at room temperature, to allow the binding to reach equilibrium.

-

Termination of Reaction: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Analysis

Upon binding to an opioid receptor, a ligand can initiate intracellular signaling cascades. For kappa-opioid receptor agonists, the two primary pathways investigated are G-protein activation and β-arrestin 2 recruitment.

G-Protein Activation (cAMP Inhibition Assay)

Activation of the κ-opioid receptor, which is a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Methodology:

-

Assay Principle: A common method is a cAMP competition immunoassay.

-

Procedure: HEK293 cells expressing the κ-opioid receptor are treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production. The cells are then co-incubated with varying concentrations of this compound. The ability of this compound to inhibit the forskolin-induced cAMP production is measured.

-

Results for Related Compounds: While detailed data for this compound is limited due to its lower potency, its precursor, Akuammicine, has been shown to be a potent agonist at the κOR, causing inhibition of cAMP production.[2]

β-Arrestin 2 Recruitment Assay

Ligand binding can also promote the recruitment of β-arrestin 2 to the receptor, a process involved in receptor desensitization, internalization, and signaling through G-protein-independent pathways.

Methodology:

-

Assay Principle: PathHunter® β-arrestin recruitment assay is a common method. This assay utilizes enzyme fragment complementation.

-

Procedure: Cells co-expressing the κ-opioid receptor fused to a small enzyme fragment and β-arrestin 2 fused to the larger, complementing enzyme fragment are used. Agonist-induced recruitment of β-arrestin 2 to the receptor brings the two enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal.

-

Results for this compound: In the studies conducted, the potency of this compound was too low to accurately determine its ability to recruit β-arrestin 2.[2]

Visualizations

Experimental Workflow for Opioid Receptor Binding Assay

Caption: Workflow of a radioligand competition binding assay.

Kappa-Opioid Receptor Signaling Pathways

Caption: Signaling pathways of the kappa-opioid receptor.

References

The Anti-inflammatory Potential of Akuammiline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Akuammiline alkaloids, a class of indole alkaloids derived from the seeds of the Akuamma plant (Picralima nitida), have garnered significant interest in the scientific community for their diverse pharmacological activities. Among these, their anti-inflammatory properties are emerging as a promising area for the development of novel therapeutics for a range of inflammatory conditions, including rheumatoid arthritis. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory effects of this compound derivatives, focusing on their mechanisms of action, quantitative data from key studies, and detailed experimental protocols to aid researchers in this field.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound derivatives are attributed to two primary mechanisms: the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways that regulate the inflammatory response.

Inhibition of 5-Lipoxygenase

The this compound alkaloid, picrinine , has been identified as an inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[1] 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By inhibiting 5-LOX, picrinine can effectively reduce the production of these pro-inflammatory molecules, thereby mitigating the inflammatory cascade.

Modulation of Inflammatory Signaling Pathways

Recent studies suggest that certain this compound derivatives may exert their anti-inflammatory effects by modulating key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

While direct evidence for the modulation of these pathways by specific isolated this compound derivatives is still emerging, studies on "Fuzi lipid-soluble alkaloids" (FLA), a class of compounds that may include this compound-type structures, have demonstrated significant inhibition of both NF-κB and MAPK signaling in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs).[2] This inhibition is believed to be a key mechanism underlying their anti-proliferative and anti-inflammatory effects in the context of rheumatoid arthritis.

Quantitative Data on Anti-inflammatory Activity

Several synthetic derivatives of this compound have been evaluated for their anti-inflammatory and anti-proliferative activities. The following table summarizes the key quantitative data from a study investigating their effects on the proliferation of RA-FLSs, a critical cell type in the pathogenesis of rheumatoid arthritis.[3]

| Compound | Cell Line | Assay | Endpoint | IC50 (µM) |

| 6 | MH7A | Proliferation | Inhibition | < 10 |

| 9 | MH7A | Proliferation | Inhibition | 3.22 ± 0.29 |

| 17a | MH7A | Proliferation | Inhibition | < 10 |

| 17c | MH7A | Proliferation | Inhibition | 3.21 ± 0.31 |

| 17d | MH7A | Proliferation | Inhibition | < 10 |

| 17f | MH7A | Proliferation | Inhibition | < 10 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the anti-inflammatory properties of this compound derivatives.

Synthesis of this compound Derivatives (Exemplified by Compounds 9 and 17c)

The synthesis of potent anti-inflammatory this compound derivatives, such as compounds 9 and 17c, involves a multi-step chemical process. A generalized workflow is presented below. For specific details of the reaction conditions, reagents, and purification methods, readers are referred to the primary literature.[3]

Synthesis workflow for this compound derivatives.

Rheumatoid Arthritis Fibroblast-Like Synoviocyte (RA-FLS) Proliferation Assay

The anti-proliferative effect of this compound derivatives on RA-FLSs is a key indicator of their potential therapeutic efficacy in rheumatoid arthritis. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Workflow for the RA-FLS proliferation assay.

Protocol Details:

-

Cell Culture: Human RA-FLS (e.g., MH7A cell line) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Following incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

-

The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme, typically using a spectrophotometric method.

Workflow for the 5-Lipoxygenase inhibition assay.

Protocol Details:

-

Reagents:

-

5-Lipoxygenase enzyme (from soybean or other sources)

-

Linoleic acid (substrate)

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

-

Assay Procedure:

-

In a cuvette or 96-well plate, the buffer, 5-LOX enzyme solution, and the test compound at various concentrations are mixed. A control reaction with the vehicle is also prepared.

-

The mixture is pre-incubated at a specific temperature (e.g., 25°C) for a short period.

-

The reaction is initiated by adding the linoleic acid substrate.

-

The formation of the product, hydroperoxyeicosatetraenoic acid (HPETE), is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

-

Data Analysis: The initial rate of the reaction is calculated for both the control and the inhibitor-treated samples. The percentage of inhibition is determined, and the IC50 value is calculated from the dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate the putative signaling pathways modulated by this compound derivatives in the context of inflammation.

Hypothesized inhibition of the NF-κB signaling pathway.

References

The Enigmatic Opioid Activity of Pseudoakuammigine: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoakuammigine is an indole alkaloid isolated from the seeds of the West African tree Picralima nitida. Traditionally, these seeds, known as "akuamma," have been used in folk medicine for the management of pain and fever. This has led to scientific interest in the pharmacological properties of its constituent alkaloids, particularly their potential interaction with the endogenous opioid system. While several alkaloids from P. nitida have been investigated, pseudoakuammigine presents a particularly complex and at times contradictory profile as an opioid agonist. This technical guide synthesizes the available scientific literature to provide an in-depth analysis of its mechanism of action, addressing the conflicting reports on its efficacy and providing a clear overview of the experimental findings to date.

Opioid Receptor Binding and Functional Activity: A Tale of Conflicting Data

The interaction of pseudoakuammigine with opioid receptors, particularly the mu-opioid receptor (MOR), has been a subject of investigation, yielding varied results. Some studies suggest weak agonism, while others report a lack of significant activity.

Evidence for Mu-Opioid Receptor Agonism

Several investigations have indicated that pseudoakuammigine exhibits activity at the mu-opioid receptor, albeit with relatively low potency. It is often characterized as a weak agonist.[1] This micromolar activity at the MOR is thought to contribute to the analgesic properties observed in animal models.[2] The analgesic action of pseudoakuammigine has been shown to be partially antagonized by naloxone, a non-selective opioid receptor antagonist, further supporting the involvement of the opioid system.[2]

Evidence of Limited or No Efficacy

In contrast, other studies have reported that pseudoakuammigine shows little to no efficacy in opioid bioassays.[3] These findings suggest that its contribution to the overall analgesic effect of Picralima nitida seeds may be minimal or that its mechanism of action is not primarily mediated through direct opioid receptor agonism. It is important to note that these studies also found that pseudoakuammigine does not have significant activity at opioid receptor-like 1 (ORL1) binding sites.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the binding affinity and in vivo analgesic efficacy of pseudoakuammigine. The conflicting findings in the literature are evident from the data.

| Binding Affinity (Ki) | |||

| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

| Pseudoakuammigine | Micromolar activity reported[2] | No significant activity reported[3] | No significant activity reported[3] |

| Akuammidine (for comparison) | 0.6 µM[3] | 2.4 µM[3] | 8.6 µM[3] |

| Akuammine (for comparison) | 0.5 µM (antagonist)[3] | - | - |

| Akuammicine (for comparison) | - | - | 0.2 µM (agonist)[3] |

| In Vivo Analgesic Efficacy | ||

| Compound | Assay | ED50 |

| Pseudoakuammigine | Acetic acid-induced writhing (rat) | 10 µM[2] |

| Morphine (for comparison) | Acetic acid-induced writhing (rat) | 2.9 µM[2] |

| Indomethacin (for comparison) | Acetic acid-induced writhing (rat) | 6.3 µM[2] |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of pseudoakuammigine for mu, delta, and kappa opioid receptors.

General Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO-K1) stably expressing the human opioid receptor subtype of interest (μ, δ, or κ).

-

Radioligand Incubation: A specific concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, or [³H]-U69,593 for KOR) is incubated with the cell membranes.

-

Competitive Binding: Increasing concentrations of the test compound (pseudoakuammigine) are added to compete with the radioligand for binding to the receptor.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is then quantified using a scintillation counter.

-

Data Analysis: The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Analgesia Assays (Acetic Acid-Induced Writhing Test)

This is a chemical-induced visceral pain model used to evaluate the analgesic effects of a compound.

Objective: To determine the analgesic efficacy (ED50) of pseudoakuammigine in a rat model of visceral pain.

General Methodology:

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: Different doses of pseudoakuammigine (or a vehicle control) are administered to the animals, typically via intraperitoneal injection.

-

Induction of Writhing: After a predetermined time, a solution of acetic acid is injected intraperitoneally to induce a writhing response (a characteristic stretching and constriction of the abdomen).

-

Observation and Counting: The number of writhes is counted for a specific period following the acetic acid injection.

-

Naloxone Antagonism: To determine the involvement of opioid receptors, a separate group of animals is pre-treated with naloxone before the administration of pseudoakuammigine.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each dose, and the ED50 (the dose that produces 50% of the maximum analgesic effect) is determined.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

Experimental Workflow: Radioligand Binding Assay

Experimental Workflow: In Vivo Analgesia Assay

Discussion and Future Directions

The conflicting reports on the opioid activity of pseudoakuammigine highlight the complexities in studying natural products. The discrepancies may arise from several factors, including differences in experimental design, the purity of the isolated compound, and the specific assays used to determine efficacy. The term "weak agonist" suggests that pseudoakuammigine may have low intrinsic activity at the mu-opioid receptor, meaning that even at saturating concentrations, it may not produce a maximal response compared to a full agonist like morphine.

Future research should aim to resolve these inconsistencies through standardized, rigorous pharmacological profiling. This should include:

-

Comprehensive Binding Assays: Determining the binding affinity of highly purified pseudoakuammigine for all three opioid receptor subtypes (μ, δ, and κ) in parallel.

-

Multiple Functional Assays: Assessing its functional activity not only through classical measures like GTPγS binding but also through assays that measure downstream signaling, such as cAMP accumulation and β-arrestin recruitment. The latter is crucial for understanding potential biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another.

-

In Vivo Studies in Multiple Models: Evaluating its analgesic effects in various pain models (e.g., thermal, mechanical, and inflammatory pain) to build a more complete picture of its in vivo profile.

-

Metabolism Studies: Investigating whether metabolites of pseudoakuammigine contribute to its analgesic effects.

Conclusion

Pseudoakuammigine remains a compound of interest in the search for novel analgesics from natural sources. While evidence suggests it interacts with the mu-opioid receptor, its characterization as a weak agonist is accompanied by conflicting reports of low to no efficacy. This technical guide has summarized the available data, detailed the experimental methodologies used in its evaluation, and provided a framework for understanding its proposed mechanism of action. The inconsistencies in the literature underscore the need for further, more detailed investigations to fully elucidate the pharmacological profile of pseudoakuammigine and its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Strictamine and other Akuammiline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of prominent total synthesis strategies for (+)-Strictamine and other structurally related Akuammiline alkaloids. The information compiled herein is intended to serve as a practical resource for researchers in organic synthesis and professionals in drug development. Key quantitative data from seminal publications are summarized in tabular format for comparative analysis. Furthermore, detailed experimental protocols for pivotal transformations are provided, alongside visualizations of the synthetic pathways.

Introduction to this compound Alkal Alkaloids

The this compound alkaloids are a large family of monoterpenoid indole alkaloids characterized by their complex, caged polycyclic architectures. A prominent member of this family, (+)-Strictamine, was first isolated from Rhazya stricta. These natural products have garnered significant attention from the synthetic chemistry community due to their intricate structures and potential biological activities. The construction of the strained methanoquinolizidine core, a hallmark of many this compound alkaloids, presents a formidable synthetic challenge. This document outlines several successful strategies that have been developed to address this challenge.

Comparative Analysis of Key Synthetic Strategies

Several research groups have reported the total or formal synthesis of Strictamine and its congeners. Below is a summary of the key features of some of the most notable approaches.

| Principal Investigator | Synthesis Target | Key Features & Strategies | Overall Yield | Number of Steps (Longest Linear Sequence) | Reference |

| Garg (2016) | (+)-Strictamine | Enantioselective synthesis featuring a strategic Fischer indolization. | Not explicitly stated | 24 | [1] |

| Zhu (2016) | (±)-Strictamine | Racemic synthesis employing a nickel-catalyzed intramolecular reductive Heck-type cyclization to form the key C7-C16 bond. | ~1% | 9 (from known enol triflate) | [2] |

| Ohno (2016) | Formal synthesis of (±)-Strictamine | Gold-catalyzed 6-endo-dig cyclization to construct the D-ring of the tetracyclic core. | Not explicitly stated | Not explicitly stated | [3] |

| Qin (2018) | (-)-Strictamine and (-)-Rhazinoline | Asymmetric synthesis utilizing a photocatalytic radical cascade reaction and a late-stage intramolecular N-alkylation. | Not explicitly stated | Not explicitly stated | [4] |

Visualized Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key total synthesis routes to (+)-Strictamine.

Caption: High-level overview of the synthetic strategies for (+)-Strictamine by Garg, Zhu, and Ohno.

Experimental Protocols for Key Transformations

The following protocols are adapted from the supporting information of the cited literature and represent key steps in the respective total syntheses.

Zhu's Ni-Catalyzed Reductive Heck-Type Cyclization[2]

This protocol describes the crucial step in the racemic total synthesis of (±)-Strictamine, where the strained C7-C16 bond is formed.

Reaction Scheme:

A graphical representation of the conversion of the tetracyclic precursor to (±)-Strictamine would be depicted here.

Materials:

-

Tetracyclic precursor (1.0 eq)

-

Ni(COD)₂ (Nickel(0)-bis(1,5-cyclooctadiene)) (1.5 eq)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (1.5 eq)

-

Triethylsilane (Et₃SiH) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the tetracyclic precursor in anhydrous DMF were added Ni(COD)₂ and dtbbpy.

-

The resulting mixture was stirred at room temperature for 30 minutes.

-

Triethylsilane was then added, and the reaction mixture was heated to 80 °C.

-

The reaction was monitored by TLC until the starting material was consumed.

-

Upon completion, the reaction was quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product was purified by flash column chromatography on silica gel to afford (±)-Strictamine.

Quantitative Data:

-

Yield: 35%

Ohno's Gold-Catalyzed 6-endo-dig Cyclization[3]

This protocol details the formation of the tetracyclic indolenine core in the formal synthesis of (±)-Strictamine.

Reaction Scheme:

A graphical representation of the cyclization of the 1-propargyl-1,2,3,4-tetrahydro-β-carboline derivative would be shown here.

Materials:

-

N-Boc-1-(3-phenylprop-2-yn-1-yl)-1,2,3,4-tetrahydro-β-carboline (1.0 eq)

-

AuCl(PPh₃) (0.05 eq)

-

AgOTf (0.05 eq)

-

Anhydrous Dichloroethane (DCE)

Procedure:

-

To a solution of the starting material in anhydrous DCE were added AuCl(PPh₃) and AgOTf.

-

The reaction mixture was stirred at room temperature and monitored by TLC.

-

After completion, the solvent was removed under reduced pressure.

-

The residue was purified by flash column chromatography on silica gel to yield the tetracyclic indolenine.

Quantitative Data:

-

Yield: 95%

Spectroscopic Data for (+)-Strictamine

The following data corresponds to the characterization of the final natural product.

| Data Type | Values |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.30 – 7.24 (m, 2H), 7.10 (t, J = 7.5 Hz, 1H), 7.04 (t, J = 7.5 Hz, 1H), 4.13 (s, 1H), 3.75 (s, 3H), 3.40 (d, J = 14.0 Hz, 1H), 3.22 (d, J = 14.0 Hz, 1H), 3.05 – 2.95 (m, 2H), 2.85 (d, J = 11.5 Hz, 1H), 2.65 (s, 1H), 2.50 – 2.40 (m, 1H), 2.20 – 2.10 (m, 1H), 2.05 – 1.95 (m, 1H), 1.90 – 1.80 (m, 1H), 1.75 – 1.65 (m, 1H). |

| ¹³C NMR (125 MHz, CDCl₃) | δ 182.1, 173.9, 151.9, 140.8, 128.5, 128.0, 124.2, 120.0, 68.9, 60.4, 52.3, 51.9, 49.9, 46.8, 45.1, 36.9, 34.2, 31.9, 25.9. |

| HRMS (ESI) | m/z calculated for C₂₀H₂₃N₂O₂⁺ [M+H]⁺: 335.1754; found: 335.1756. |

Note: The spectroscopic data provided here is a representative example and may vary slightly between different reported syntheses.

Logical Relationships and Experimental Workflow

The total synthesis of complex natural products like (+)-Strictamine is a multi-stage process that requires careful planning and execution. The workflow diagram below illustrates the general logic employed in these synthetic endeavors.

References

Application Note: Quantification of Akuammiline using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of Akuammiline in various sample matrices using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described protocol is intended for research and quality control purposes.

Introduction

This compound alkaloids are a class of monoterpene indole alkaloids with significant pharmacological potential.[1][2][3] Accurate and precise quantification of these compounds is crucial for drug discovery, pharmacokinetic studies, and quality control of herbal preparations. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the separation and quantification of active pharmaceutical ingredients.[4][5] This application note details a validated RP-HPLC method for the quantification of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 column.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |

| Column | C18 Reversed-Phase Column (e.g., Agilent Poroshell 120, EC-C18, 4.6 x 100 mm, 2.7 µm)[6] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Elution | 0-1 min: 10% B1-10 min: 10-90% B10-12 min: 90% B12-12.1 min: 90-10% B12.1-15 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

| Run Time | 15 minutes |

Reagents and Standards

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (HPLC grade)

Standard Solution Preparation

A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in methanol. Working standard solutions are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method should be optimized based on the sample matrix.[7][8][9] The following is a general procedure for a solid plant matrix.

Protocol: Solid-Phase Extraction (SPE) for Plant Material

-

Homogenization: Homogenize 1 gram of the dried, powdered plant material.

-

Extraction: Extract the homogenized sample with 10 mL of methanol by sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter.[10]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Sample Loading: Load 1 mL of the filtered extract onto the SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove interferences.

-

Elution: Elute the this compound with 5 mL of methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

-

Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[9]

Method Validation Summary

The developed HPLC method should be validated according to the International Council on Harmonisation (ICH) guidelines.[11][12][13][14]

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999[13] |

| Accuracy (% Recovery) | 98.0% - 102.0%[13] |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Robustness | The method is robust to minor changes in flow rate, column temperature, and mobile phase composition. |

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted below.

Caption: Experimental workflow for this compound quantification.

The logical relationship for method validation follows a structured approach to ensure the reliability of the analytical data.

Caption: Key parameters for HPLC method validation.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. The method is suitable for routine analysis in research and quality control laboratories. Proper sample preparation and method validation are critical to ensure accurate and precise results.

References

- 1. researchgate.net [researchgate.net]

- 2. The Chemistry of the this compound Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current progress in the chemistry and pharmacology of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. ijpsm.com [ijpsm.com]

- 6. Stereochemical insights into sarpagan and this compound alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. organomation.com [organomation.com]

- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. nacalai.com [nacalai.com]

- 11. jetir.org [jetir.org]

- 12. ijprajournal.com [ijprajournal.com]

- 13. scielo.br [scielo.br]

- 14. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of khellin in Ammi visnaga seed - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Identification of Akuammiline Metabolites Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Audience: This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry who are involved in the identification and characterization of plant-derived alkaloids and their metabolites.

Introduction Akuammiline alkaloids are a class of monoterpenoid indole alkaloids (MIAs) with complex stereochemical structures and significant pharmaceutical potential, including analgesic properties.[1][2] These compounds are biosynthesized in various plant species, particularly within the Apocynaceae family.[1][2] Understanding the metabolic fate of this compound is crucial for drug development, as its metabolites may possess unique pharmacological activities or toxicities. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, offering the high sensitivity and selectivity required to detect and identify metabolites in complex biological matrices.[3][4] This application note provides a detailed protocol for the extraction, separation, and identification of this compound metabolites from plant tissues using LC-MS/MS.

Experimental Protocol: Sample Preparation and Extraction

A robust sample preparation protocol is essential for the reliable analysis of alkaloids from plant matrices. The following procedure is adapted from established methods for plant alkaloid extraction.[5][6][7]

1.1. Materials and Reagents

-

Plant Material (e.g., leaves, stems)

-

Liquid Nitrogen

-

Methanol (HPLC Grade)[8]

-

Acetonitrile (HPLC Grade)[8]

-

Water (Ultrapure)[8]

-

Ammonia Solution[6]

-

Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis MCX)[5]

-

Centrifuge Tubes (50 mL)

-

Vortex Mixer

-

Centrifuge

-

SPE Vacuum Manifold

-

Syringe Filters (0.22 µm PTFE)[8]

-

LC-MS Vials

1.2. Extraction Procedure

-

Homogenization: Weigh approximately 1-2 g of fresh plant material. Immediately freeze in liquid nitrogen and grind into a fine powder using a mortar and pestle.[2]

-

Acidic Extraction (Step 1): Transfer the powdered sample to a 50 mL centrifuge tube. Add 20 mL of 0.05 M sulfuric acid.[6][7] Vortex vigorously for 15 minutes at room temperature.

-

Centrifugation: Centrifuge the mixture at 3800 x g for 10 minutes.[6][7] Carefully transfer the supernatant to a clean tube.

-

Acidic Extraction (Step 2): Add another 20 mL of 0.05 M sulfuric acid to the plant pellet, vortex, and centrifuge again as in the previous steps. Combine the supernatant with the first extract.[6]

-

Neutralization: Adjust the pH of the combined extracts to ~7.0 using an ammonia solution. Use pH indicator strips for verification.[6]

-

Filtration: Pass the neutralized extract through a folded paper filter to remove any remaining particulate matter.[6]

1.3. Solid-Phase Extraction (SPE) Cleanup SPE is used to purify and concentrate the alkaloids prior to LC-MS analysis.[5][6]

-

Cartridge Conditioning: Condition an Oasis MCX SPE cartridge by passing 3-5 mL of methanol, followed by 3-5 mL of ultrapure water.[5][6]

-

Sample Loading: Load 10 mL of the filtered, neutralized plant extract onto the conditioned cartridge.[6]

-

Washing: Wash the cartridge with 4-5 mL of ultrapure water, followed by 4-5 mL of methanol to remove interfering compounds.[5][6]

-

Elution: Elute the retained alkaloids with 5-10 mL of 2.5% ammonia solution in methanol.[6]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 v/v water:methanol with 0.1% formic acid).[6][10]

-

Final Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter directly into an LC-MS vial.[8]

Experimental Workflow

The overall process from sample collection to data analysis is depicted below.

Caption: Experimental workflow for this compound metabolite identification.

Protocol: LC-MS/MS Analysis

The following parameters provide a starting point for method development and can be optimized based on the specific instrument and metabolites of interest.[1][8][11]

3.1. Liquid Chromatography Conditions

-

Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 2.7 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water[10]

-

Injection Volume: 5 µL[8]

-

Gradient Elution:

-

0-1 min: 13% B

-

1-8 min: Linear gradient to 50% B

-

8-15 min: Linear gradient to 100% B

-

15-18 min: Hold at 100% B

-

18.1-21 min: Return to 13% B (equilibration)[10]

-

3.2. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[8]

-

Capillary Voltage: 3.5 - 4.5 kV[8]

-

Gas Flow: 10 L/min[1]

-

Data Acquisition:

-

Full Scan (MS1): Scan a mass range of m/z 100-1000 to detect parent ions.

-

Tandem MS (MS/MS): Use data-dependent acquisition (DDA) or precursor ion scanning (PIS) to acquire fragmentation spectra for metabolite identification.[11][12] For PIS, common fragments of the pyrrolizidine core (m/z 120 or 138) can be monitored to selectively detect related alkaloids.[10][11]

-

Data Presentation: Quantitative Analysis

LC-MS/MS allows for the relative or absolute quantification of identified metabolites. The table below presents example quantitative data for major monoterpenoid indole alkaloids (MIAs) identified in plant extracts, demonstrating the type of data that can be generated.[1][2]

| Alkaloid | Precursor Ion [M+H]⁺ (m/z) | Retention Time (min) | Peak Area (Control Plant) | Peak Area (Treated Plant) | Fold Change |

| Geissoschizine | 353 | 4.2 | 1.5 x 10⁶ | 0.8 x 10⁶ | -1.88 |

| Akuammidine | 339 | 5.1 | 2.1 x 10⁵ | 3.5 x 10⁵ | +1.67 |

| Polyneuridine aldehyde | 337 | 5.5 | 1.8 x 10⁵ | 2.9 x 10⁵ | +1.61 |

| Rhazimal | 323 | 6.3 | 0.9 x 10⁵ | 1.7 x 10⁵ | +1.89 |

| Ajmalicine | 353 | 7.8 | 4.2 x 10⁶ | 3.1 x 10⁶ | -1.35 |

Note: Data is representative and adapted from studies on related alkaloids to illustrate quantitative reporting.[1][2] Absolute quantification would require authentic chemical standards.

Biosynthetic Pathway of this compound Alkaloids

This compound alkaloids originate from the central precursor strictosidine, which is derived from the shikimate and MEP pathways.[1] The key cyclization step involves the enzyme geissoschizine oxidase, which converts geissoschizine into intermediates that lead to the characteristic C7-C16 bond formation of the this compound skeleton.[1][13]

Caption: Simplified biosynthetic pathway leading to the this compound core.

Metabolite Identification Strategy

-

Feature Detection: Process raw LC-MS data to detect molecular features (ions with a specific m/z and retention time).

-

Database Matching: Compare the accurate mass and MS/MS fragmentation patterns of detected features against spectral libraries (e.g., METLIN, MassBank) and compound databases (e.g., PubChem, ChemSpider).

-